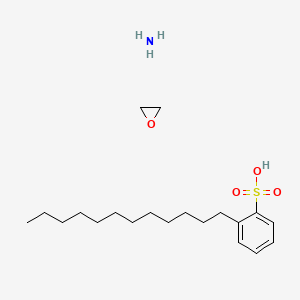
Azane;2-dodecylbenzenesulfonic acid;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;2-dodecylbenzenesulfonic acid;oxirane is a compound that combines three distinct chemical entities: azane, 2-dodecylbenzenesulfonic acid, and oxirane 2-dodecylbenzenesulfonic acid is a surfactant widely used in detergents and cleaning agents
Preparation Methods
Synthetic Routes and Reaction Conditions
Azane: Azane is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst.
2-Dodecylbenzenesulfonic Acid: This compound is synthesized by sulfonating dodecylbenzene with sulfuric acid or oleum under controlled temperatures. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product.
Industrial Production Methods
Azane: The Haber-Bosch process is used on an industrial scale to produce ammonia, which is a key component in fertilizers.
2-Dodecylbenzenesulfonic Acid: Industrial production involves continuous sulfonation processes to ensure high yield and purity.
Oxirane: Ethylene oxide is produced industrially through the direct oxidation of ethylene in large reactors.
Chemical Reactions Analysis
Types of Reactions
Reduction: Azane can be reduced to form hydrazine and other nitrogen-containing compounds.
Substitution: 2-dodecylbenzenesulfonic acid can undergo substitution reactions to form different sulfonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Sulfonation reactions typically use sulfuric acid or oleum.
Major Products Formed
Oxirane: Glycols and other oxygenated compounds.
Azane: Hydrazine and other nitrogen derivatives.
2-Dodecylbenzenesulfonic Acid: Various sulfonate derivatives.
Scientific Research Applications
Azane;2-dodecylbenzenesulfonic acid;oxirane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.
Industry: Utilized in the production of detergents, emulsifiers, and surfactants.
Mechanism of Action
The mechanism of action of azane;2-dodecylbenzenesulfonic acid;oxirane involves several pathways:
Azane: Acts as a nucleophile in various chemical reactions, forming bonds with electrophilic centers.
2-Dodecylbenzenesulfonic Acid: Functions as a surfactant, reducing surface tension and enhancing the mixing of immiscible substances.
Oxirane: Undergoes ring-opening polymerization, forming long-chain polymers and other products.
Comparison with Similar Compounds
Similar Compounds
Azane: Hydrazine, methylamine.
2-Dodecylbenzenesulfonic Acid: Linear alkylbenzene sulfonates, sodium dodecyl sulfate.
Oxirane: Propylene oxide, butylene oxide.
Uniqueness
Azane;2-dodecylbenzenesulfonic acid;oxirane is unique due to its combination of properties from three distinct chemical entities. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
68603-68-9 |
|---|---|
Molecular Formula |
C20H37NO4S |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
azane;2-dodecylbenzenesulfonic acid;oxirane |
InChI |
InChI=1S/C18H30O3S.C2H4O.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3-1;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-2H2;1H3 |
InChI Key |
IDKHMPMHNAARSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1CO1.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















